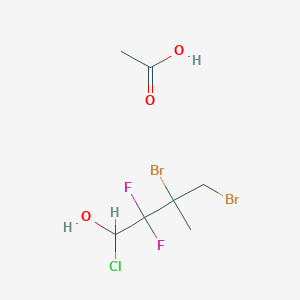
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor molecule, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to halogenation and subsequent functional group modifications. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a less halogenated alcohol.
Aplicaciones Científicas De Investigación
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, dibromo-: A simpler compound with two bromine atoms and an acetic acid moiety.
Hexane, 1,2-dibromo-: Contains two bromine atoms on a hexane backbone.
2,3-Dibromo-2,3-dimethylbutane: A structurally similar compound with two bromine atoms and a butane backbone.
Uniqueness
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is unique due to the combination of multiple halogen atoms and a hydroxyl group on a single molecule. This structural complexity provides distinct chemical properties and reactivity compared to simpler halogenated compounds.
Propiedades
Número CAS |
98041-07-7 |
|---|---|
Fórmula molecular |
C7H11Br2ClF2O3 |
Peso molecular |
376.42 g/mol |
Nombre IUPAC |
acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H7Br2ClF2O.C2H4O2/c1-4(7,2-6)5(9,10)3(8)11;1-2(3)4/h3,11H,2H2,1H3;1H3,(H,3,4) |
Clave InChI |
MQWOTEPDIIIDCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(CBr)(C(C(O)Cl)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


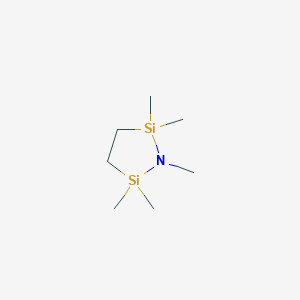
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
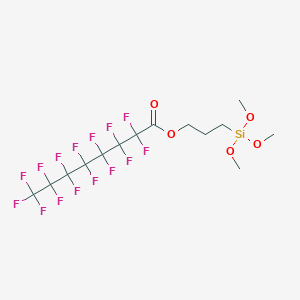

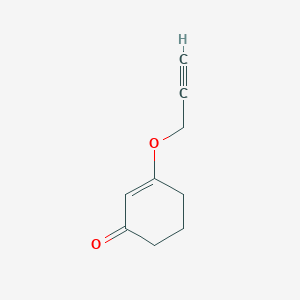
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

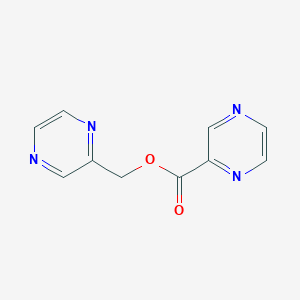
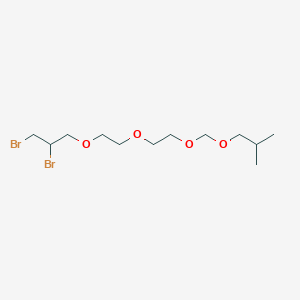
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
